![molecular formula C17H16ClN5OS B2948726 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide CAS No. 808791-02-8](/img/structure/B2948726.png)
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide
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Overview
Description
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide is a chemical compound that has been the subject of scientific research for its potential applications in various fields.
Scientific Research Applications
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit antimicrobial, antifungal, and anticancer properties.
Mechanism of Action
Target of Action
Compounds containing a 1,2,4-triazole skeleton have been found to exhibit a wide range of biological activities . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s known that 1,2,4-triazole derivatives interact with their targets and cause changes that result in their biological activities .
Biochemical Pathways
Compounds with a similar 1,2,4-triazole structure have been found to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The absence of a carboxyl group in its structure, as seen in a similar compound, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}ethanone, reduces the possibility of gastric irritation, which could potentially impact its bioavailability .
Result of Action
A similar compound, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4h-1,2,4-triazol-3-yl]sulfanyl}ethanone, has been found to exhibit remarkable activity when compared with indomethacin .
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide in lab experiments is its potent antimicrobial and antifungal activity, which makes it a useful tool for studying the mechanisms of action of various microorganisms and fungi. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide. One direction is to further investigate its potential applications in the field of medicinal chemistry, particularly in the development of novel antimicrobial, antifungal, and anticancer drugs. Another direction is to study its mechanism of action in more detail, particularly in relation to its effects on nucleic acid biosynthesis. Additionally, further research is needed to determine its potential toxicity and safety profile, which may have implications for its use in clinical settings.
Synthesis Methods
The synthesis method of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide involves the reaction between 2-(2-chlorophenyl)-4,5-dihydro-1H-imidazole-1-carboxylic acid and thiosemicarbazide in the presence of acetic anhydride. The resulting product is then reacted with benzyl bromide to obtain the final compound.
properties
IUPAC Name |
2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5OS/c18-14-9-5-4-8-13(14)16-21-22-17(23(16)19)25-11-15(24)20-10-12-6-2-1-3-7-12/h1-9H,10-11,19H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQZDPELHBDDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide |
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